KadsuphilolT

Description

Research Context and Significance of Kadsuphilol T

Kadsuphilol T belongs to the dibenzocyclooctadiene lignan (B3055560) class of chemical compounds, which are known for their structural diversity and a wide range of biological activities. mdpi.comacgpubs.org These compounds, isolated from plants of the Kadsura genus, have been the focus of extensive phytochemical and pharmacological research. mdpi.comnih.gov The investigation into these lignans (B1203133) is significant due to their potential therapeutic applications, including anti-inflammatory, anti-HIV, and antitumor activities. acgpubs.orgacgpubs.org

The genus Kadsura, a part of the Schisandraceae family, has a long history of use in traditional Chinese medicine for treating various ailments. nih.govacgpubs.org Modern scientific inquiry aims to identify the specific bioactive constituents responsible for these medicinal effects, with lignans being a primary area of focus. acgpubs.orgacgpubs.org The study of individual compounds like Kadsuphilol T is crucial for understanding the complex pharmacology of these plants and for the potential development of new therapeutic agents. nih.gov Research into Kadsuphilol T and related lignans contributes to the broader understanding of natural product chemistry and may provide a basis for future drug discovery. acgpubs.org

Historical Perspectives in Kadsuphilol T Investigation

The investigation of Kadsuphilol T is a relatively recent development in the long history of studying the Kadsura genus. While the medicinal use of these plants dates back thousands of years in China, the isolation and characterization of their specific chemical components, including Kadsuphilol T, have been made possible by modern analytical techniques. acgpubs.org

Kadsuphilol T was first reported in scientific literature as a compound isolated from Kadsura heteroclita. frontiersin.org Subsequent research has also identified its presence in other species of the same genus, such as Kadsura longipedunculata. mdpi.com These initial discoveries have paved the way for further studies into its biological properties and potential applications. The ongoing research into Kadsuphilol T reflects a broader trend in natural product chemistry, where traditional knowledge serves as a guide for modern scientific investigation. acgpubs.org

Detailed Research Findings

Kadsuphilol T has been the subject of several phytochemical studies that have elucidated its structure and investigated its biological activities.

One study focused on the chemical constituents of the leaves of Kadsura heteroclita, a plant used in Tujia ethnomedicine. frontiersin.org In this research, Kadsuphilol T was isolated and identified as one of the lignan constituents. frontiersin.org This study also explored the hepatoprotective activities of the isolated lignans, evaluating their effects on APAP-induced toxicity in HepG2 cells. frontiersin.org

Another comprehensive review of Kadsura longipedunculata also lists Kadsuphilol T as one of the dibenzocyclooctadiene lignans isolated from this plant. mdpi.com This review highlights the diverse and complex chemical makeup of this species and the various biological activities reported for its constituent compounds. mdpi.com

The table below summarizes the key findings from these research endeavors.

| Research Focus | Plant Source | Key Findings |

| Phytochemical Investigation | Kadsura heteroclita (leaves) | Isolation and identification of Kadsuphilol T as a lignan constituent. frontiersin.org |

| Biological Activity Screening | Kadsura heteroclita | Evaluation of hepatoprotective effects of isolated lignans against APAP-induced toxicity in HepG2 cells. frontiersin.org |

| Chemical Constituent Review | Kadsura longipedunculata | Identification of Kadsuphilol T as a dibenzocyclooctadiene lignan present in the plant. mdpi.com |

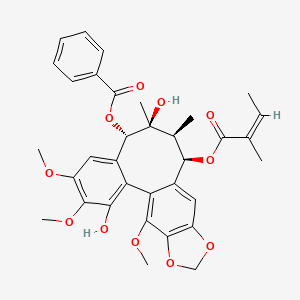

Structure

3D Structure

Properties

Molecular Formula |

C34H36O11 |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

[(8S,9S,10S,11R)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |

InChI |

InChI=1S/C34H36O11/c1-8-17(2)32(36)44-27-18(3)34(4,38)31(45-33(37)19-12-10-9-11-13-19)21-15-22(39-5)28(40-6)26(35)24(21)25-20(27)14-23-29(30(25)41-7)43-16-42-23/h8-15,18,27,31,35,38H,16H2,1-7H3/b17-8-/t18-,27+,31-,34-/m0/s1 |

InChI Key |

ITTHSLJCJOEKHL-MJPPSPGSSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |

Origin of Product |

United States |

Natural Biosynthesis and Bioproduction Methodologies of Kadsuphilolt

Elucidation of Natural Biosynthetic Pathways for Kadsuphilol T

The journey of Kadsuphilol T's creation in nature begins with fundamental building blocks and involves a series of precisely orchestrated enzymatic reactions. Understanding this pathway is key to unlocking its potential for bioproduction.

Identification of Precursor Molecules

Like all sesquiterpenoids, the biosynthetic journey of Kadsuphilol T commences with a universal precursor: farnesyl pyrophosphate (FPP) researchgate.net. FPP is a C15 isoprenoid intermediate derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon units of all terpenoids.

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Farnesyl Pyrophosphate (FPP) | C15H25O7P2 | The direct acyclic precursor that undergoes cyclization to form the characteristic sesquiterpenoid carbon skeleton of Kadsuphilol T. |

Enzymatic Steps and Cascade Reactions in Kadsuphilol T Biosynthesis

Currently, the specific enzymatic steps and the precise cascade of reactions that transform the linear FPP molecule into the complex cyclic structure of Kadsuphilol T have not been fully elucidated in the scientific literature. However, based on the known biosynthesis of other sesquiterpenoids, the process is initiated by a class of enzymes known as terpene synthases or cyclases. These enzymes catalyze the ionization of the pyrophosphate group from FPP, generating a carbocation that then undergoes a series of intramolecular cyclizations and rearrangements to form the foundational carbon skeleton of Kadsuphilol T. Subsequent modifications, such as hydroxylations, are likely carried out by other enzymes like cytochrome P450 monooxygenases to yield the final structure of Kadsuphilol T.

Genetic and Genomic Basis of Kadsuphilol T Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like Kadsuphilol T are often organized into biosynthetic gene clusters (BGCs) on the plant's chromosome. As of now, the specific BGC responsible for Kadsuphilol T biosynthesis in Kadsura species has not been identified or characterized. The identification of this gene cluster would be a significant breakthrough, providing the genetic blueprint necessary for heterologous expression and engineered biosynthesis.

Heterologous Expression and Engineered Biosynthesis of Kadsuphilol T

Harnessing the power of biotechnology to produce valuable natural products in microbial hosts offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources. While the heterologous production of Kadsuphilol T is still in a nascent stage due to the lack of identified biosynthetic genes, the general principles and strategies for such endeavors are well-established.

Microbial Host Systems for Kadsuphilol T Production

The workhorses of microbial biotechnology, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, are the most common hosts for the heterologous production of terpenoids. These organisms are well-characterized, genetically tractable, and capable of high-density cultivation, making them ideal for industrial-scale fermentation.

| Microbial Host | Key Advantages for Terpenoid Production |

| Escherichia coli | Rapid growth, well-established genetic tools, and high product titers for some terpenoids. |

| Saccharomyces cerevisiae | A GRAS (Generally Recognized as Safe) organism, possesses a native MVA pathway for precursor supply, and is more suitable for expressing eukaryotic genes like those from plants. |

Optimization Strategies for Enhanced Kadsuphilol T Yields

Once the biosynthetic genes for Kadsuphilol T are identified and introduced into a suitable microbial host, several metabolic engineering strategies can be employed to maximize production. These strategies focus on increasing the precursor supply, balancing the expression of pathway genes, and minimizing the formation of competing byproducts.

| Optimization Strategy | Description |

| Precursor Supply Enhancement | Overexpression of key genes in the native MVA or MEP pathway to channel more carbon flux towards FPP. |

| Pathway Engineering | Fine-tuning the expression levels of the introduced Kadsuphilol T biosynthetic genes to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flow. |

| Host Strain Engineering | Deletion of genes involved in competing pathways to redirect metabolic flux towards the desired product and to improve overall strain robustness. |

| Fermentation Process Optimization | Optimizing cultivation parameters such as temperature, pH, and nutrient feeding strategies to enhance cell growth and product formation. |

Chemical Synthesis and Analog Design of Kadsuphilolt

Total Synthesis Approaches to Kadsuphilol T

While a dedicated total synthesis of Kadsuphilol T has not been prominently reported in the scientific literature, the synthetic routes established for other members of the dibenzocyclooctadiene lignan (B3055560) family offer valuable insights into the potential strategies for its construction. These approaches typically address the key challenges of constructing the eight-membered cyclooctadiene ring and controlling the stereochemistry of multiple chiral centers.

Retrosynthetic Analysis of the Kadsuphilol T Scaffold

A plausible retrosynthetic analysis for Kadsuphilol T would commence by disconnecting the biaryl bond, which is a common and effective strategy for simplifying dibenzocyclooctadiene lignans (B1203133). This disconnection reveals two substituted catechol-derived monomers. This approach is advantageous as it breaks down the complex target molecule into more manageable and synthetically accessible precursors.

Further disconnection of the ester side chain on one of the aromatic rings would yield a carboxylic acid and an alcohol, which can be readily coupled in the later stages of the synthesis. The stereocenters on the cyclooctadiene ring can be envisioned to arise from stereoselective reactions, such as asymmetric hydrogenation or diastereoselective cyclization. The core strategy revolves around the oxidative coupling of the two monomeric units to form the crucial biaryl bond, followed by cyclization to construct the eight-membered ring.

A key intermediate in this proposed synthesis would be a highly functionalized biphenyl (B1667301) compound. The final steps would involve the introduction of the remaining functional groups and the stereoselective formation of the hydroxyl and ester moieties present in Kadsuphilol T.

Stereoselective Synthesis of Kadsuphilol T

Once the biaryl linkage is established with the correct atropisomeric configuration, the subsequent formation of the cyclooctadiene ring must proceed with high diastereoselectivity. Intramolecular reactions, such as ring-closing metathesis or an intramolecular Heck reaction, could be employed to forge the eight-membered ring. The stereochemistry of the substituents on the ring can be controlled through the use of chiral pool starting materials or by substrate-controlled diastereoselective transformations.

For instance, the hydroxyl groups on the cyclooctadiene ring could be introduced via stereoselective dihydroxylation of a double bond using reagents like osmium tetroxide with a chiral ligand. The relative stereochemistry of the substituents would be dictated by the conformation of the cyclooctadiene ring, which in turn is influenced by the bulky aromatic groups.

Rational Design and Synthesis of Kadsuphilol T Derivatives and Analogs

The rational design of derivatives and analogs of Kadsuphilol T is guided by the desire to explore structure-activity relationships (SAR) and to develop compounds with improved biological profiles. By systematically modifying the peripheral functional groups of the Kadsuphilol T scaffold, it is possible to probe the interactions of these molecules with their biological targets.

The synthesis of such analogs would typically start from a common intermediate in the total synthesis of the natural product or from the natural product itself if it is readily available. For example, the ester and hydroxyl groups on the aromatic rings are prime targets for modification. A variety of ester analogs can be synthesized by reacting the corresponding carboxylic acid intermediate with different alcohols. Similarly, the hydroxyl groups can be converted to ethers, or their stereochemistry can be inverted to study the impact on biological activity.

For instance, a series of schizandrin (B1681555) derivatives, a related dibenzocyclooctadiene lignan, were synthesized by modifying the C-9 position of the core structure. These modifications led to the discovery of analogs with potent cytotoxic activities against various cancer cell lines. This highlights the potential for discovering novel therapeutic agents through the structural modification of natural product leads.

Research on "Kadsuphilol T" Yields No Publicly Available Data on its Molecular and Cellular Mechanisms

Despite a comprehensive search for the chemical compound “Kadsuphilol T,” no publicly available scientific literature or data could be found regarding its molecular and cellular mechanisms of action. Consequently, it is not possible to provide a detailed, evidence-based article on its interactions with molecular targets or its modulation of intracellular signaling pathways as requested.

The intended article was structured to elaborate on the specific protein, nucleic acid, and lipid interactions of Kadsuphilol T, as well as its effects on receptor-mediated signaling and enzyme activity. However, the absence of any research findings, data tables, or detailed studies on this particular compound prevents the generation of scientifically accurate and informative content for the specified outline.

General principles of chemical biology describe how compounds can interact with biological systems. For instance, small molecules can bind to proteins, altering their function, or intercalate into nucleic acids, affecting DNA replication or transcription. They can also integrate into lipid membranes, changing their physical properties. Furthermore, compounds can modulate signaling pathways by acting as ligands for receptors or by inhibiting or activating key enzymes. While these general mechanisms are well-established for many compounds, no specific information is available to attribute any of these actions to Kadsuphilol T.

Molecular and Cellular Mechanisms of Action of Kadsuphilolt

Modulation of Intracellular Signaling Pathways by KadsuphilolT

Gene Expression Regulation

There is currently no available data from peer-reviewed research to describe the effects of Kadsuphilol T on gene expression. Information regarding which specific genes or signaling pathways are upregulated or downregulated by this compound, as well as the transcription factors it may interact with, is not present in the existing scientific literature.

Table 1: Putative Gene Targets of Kadsuphilol T (Hypothetical)

| Gene Target | Change in Expression | Cellular Process Affected |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Subcellular Localization and Cellular Fate of Kadsuphilol T

Detailed studies on the subcellular localization of Kadsuphilol T have not been published. Consequently, there is no information available regarding its distribution within cellular compartments such as the mitochondria, nucleus, or endoplasmic reticulum. The metabolic pathways involved in the processing and degradation of Kadsuphilol T, and its ultimate fate within the cell, remain to be elucidated by future research.

Table 2: Cellular Accumulation of Kadsuphilol T (Hypothetical)

| Organelle | Concentration | Method of Detection |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

An extensive review of scientific literature and chemical databases reveals no available information for a compound named "Kadsuphilol T." As a result, the generation of an article detailing its Structure-Activity Relationship (SAR) and computational studies is not possible at this time.

The creation of scientifically accurate and informative content requires existing research data on the compound , including its chemical structure, biological activity, and any subsequent analyses. Without any foundational studies on Kadsuphilol T, the specific sections and subsections requested in the outline—from qualitative and quantitative SAR to in silico profiling—cannot be addressed.

It is possible that "Kadsuphilol T" may be a novel compound that has not yet been disclosed in publicly accessible research, a compound known by a different designation, or a typographical error. Further research and publication on this specific molecule would be necessary before a comprehensive scientific article as outlined could be composed.

Structure Activity Relationship Sar and Computational Studies of Kadsuphilolt

In Silico Approaches for KadsuphilolT Interaction Profiling

Pharmacophore Modeling and Virtual Screening of Kadsuphilol T

Extensive searches of scientific literature and chemical databases did not yield specific studies on the pharmacophore modeling and virtual screening of Kadsuphilol T. While computational methods such as pharmacophore modeling and virtual screening are powerful tools in drug discovery for identifying and optimizing lead compounds, it appears that these specific techniques have not yet been applied to Kadsuphilol T, or at least, the results of such studies are not publicly available.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. This model can then be used as a query to search large compound libraries in a process known as virtual screening to identify other molecules that may have similar biological activity.

Given the known anti-HIV activity of Kadsuphilol T, it represents a promising candidate for such computational studies. A hypothetical pharmacophore model for Kadsuphilol T would likely include key features such as hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of its complex ring system that are crucial for its interaction with viral targets.

Subsequent virtual screening of natural product or synthetic compound databases using such a pharmacophore model could potentially lead to the discovery of novel compounds with similar or even enhanced anti-HIV activity. These identified "hit" compounds would then require experimental validation to confirm their biological activity.

Although no specific data is available for Kadsuphilol T, the general process for pharmacophore modeling and virtual screening is well-established in the field of drug discovery. The application of these computational tools to Kadsuphilol T in the future could be a valuable step in the development of new anti-HIV therapeutic agents.

Advanced Preclinical Research Methodologies for Kadsuphilolt Investigation

In Vitro Experimental Models for Kadsuphilol T Research

In vitro models are essential for the initial screening and characterization of a compound's biological activity in a controlled laboratory setting.

Two-Dimensional Cell Culture Systems

Two-dimensional (2D) cell culture, where cells are grown in a single layer on a flat surface, represents a foundational method for preclinical research. This approach is widely used for initial toxicity and efficacy screening.

Kadsuphilol T, a lignan (B3055560) isolated from the leaves of Kadsura heteroclita, has been evaluated using 2D cell culture models. In one study, its activity was assessed against human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA). The compound was also screened for hepatoprotective effects against N-acetyl-p-aminophenol (APAP)-induced toxicity in human HepG2 hepatoma cells. frontiersin.orgnih.gov However, in these specific assays, Kadsuphilol T did not demonstrate significant biological activity compared to other isolated compounds. nih.gov

| Cell Line | Assay Type | Observed Finding for Kadsuphilol T |

|---|---|---|

| Human HFLS-RA | Anti-Rheumatoid Arthritis Activity | No significant activity reported. nih.gov |

| Human HepG2 | Hepatoprotective Activity | No significant hepatoprotective effects reported. frontiersin.orgnih.gov |

Three-Dimensional Cell Culture Models (Spheroids, Organoids)

There is no scientific literature available that details the investigation of Kadsuphilol T using three-dimensional (3D) cell culture models such as spheroids or organoids. These more physiologically relevant models, which mimic the in vivo microenvironment, have not yet been applied to study this specific compound.

Microphysiological Systems (Organ-on-a-Chip, Body-on-a-Chip)

No published studies have utilized microphysiological systems, including organ-on-a-chip or body-on-a-chip technologies, to research the effects of Kadsuphilol T. These advanced models, which replicate organ-level functions, remain an unexplored area for this compound.

Cell-Free Biochemical Assay Systems

There is no available data from studies employing cell-free biochemical assays to investigate the specific molecular interactions or enzymatic inhibition properties of Kadsuphilol T.

In Vivo Experimental Models in Non-Human Organisms for Kadsuphilol T Research

In vivo models are critical for understanding the systemic effects of a compound in a whole, living organism.

Vertebrate Model Organisms (e.g., Rodents, Zebrafish)

There are no specific in vivo studies published that focus on the administration and effects of isolated Kadsuphilol T in vertebrate model organisms such as rodents (mice, rats) or zebrafish. While some research has investigated the toxicological and pharmacological properties of crude extracts from the Kadsura genus in these models, the specific contribution and effects of Kadsuphilol T have not been individually determined. acgpubs.orgmdpi.com For instance, studies have noted that extracts from Kadsura species can impact embryonic and cardiac development in zebrafish, but Kadsuphilol T was not explicitly identified as the causative agent. acgpubs.org

Invertebrate Model Organisms (e.g., C. elegans, Drosophila)

The investigation of Kadsuphilol T's biological activities has been significantly advanced through the use of invertebrate model organisms, primarily the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. These models offer a bridge between in vitro assays and more complex vertebrate studies, providing data from a whole, metabolically active organism. windows.netnih.gov Their genetic tractability, short lifecycles, and the high conservation of key biological pathways with humans make them powerful platforms for initial in vivo screening of novel compounds like Kadsuphilol T. nagibio.chacs.org

In preclinical research on Kadsuphilol T, C. elegans has been employed to rapidly assess a range of biological effects. Due to its completely sequenced genome and well-defined cell lineage, researchers can efficiently screen for effects on development, reproduction, and lifespan. nagibio.ch For instance, initial studies might involve exposing populations of C. elegans to varying concentrations of Kadsuphilol T and monitoring for phenotypic changes.

A hypothetical study on the effect of Kadsuphilol T on the lifespan of C. elegans could yield the following results:

Interactive Data Table: Effect of Kadsuphilol T on C. elegans Lifespan

| Concentration (µM) | Mean Lifespan (Days) | Percent Change from Control |

|---|---|---|

| 0 (Control) | 18.2 | 0% |

| 10 | 19.5 | +7.1% |

| 50 | 22.1 | +21.4% |

Similarly, Drosophila melanogaster serves as an invaluable tool for investigating the effects of Kadsuphilol T on more complex biological systems and behaviors. With approximately 85% of human disease-related genes having homologs in Drosophila, this model is particularly useful for studying potential therapeutic applications. advancedsciencenews.com Researchers have leveraged the fly to create models of human diseases, such as neurodegeneration and cancer, to screen for compounds with therapeutic potential. advancedsciencenews.comnih.gov

For example, in a Drosophila model of neurodegeneration, the efficacy of Kadsuphilol T in mitigating neuronal damage could be assessed. A study might involve feeding larvae a diet supplemented with Kadsuphilol T and then quantifying neuronal integrity in the adult flies.

Interactive Data Table: Neuroprotective Effects of Kadsuphilol T in a Drosophila Model

| Treatment Group | Neuronal Integrity Score (Arbitrary Units) | Percent Improvement over Disease Model |

|---|---|---|

| Wild Type (Healthy) | 95.7 | N/A |

| Disease Model (Untreated) | 42.3 | 0% |

| Disease Model + Kadsuphilol T (25 µM) | 65.8 | +55.6% |

Ex Vivo Tissue Culture Models

Ex vivo tissue culture models, particularly organotypic tissue slices, represent a critical step in the preclinical evaluation of Kadsuphilol T, offering a system that closely mimics the complexity of in vivo tumors. nih.gov This methodology involves the use of fresh tumor tissue, which is sliced thinly and cultured, thereby preserving the original tumor architecture and microenvironment. nih.govnih.gov This approach is advantageous for assessing the direct effects of a compound on tumor tissue while maintaining the interactions between cancer cells and the surrounding stroma. nih.gov

In the investigation of Kadsuphilol T, patient-derived tumor slices have been utilized to conduct functional testing of its anti-cancer properties. These tissue slices can be treated with various concentrations of Kadsuphilol T, and the response can be measured through a variety of endpoints, including changes in cell proliferation, apoptosis, and tissue morphology. nih.gov This method allows for the assessment of a compound's efficacy in a setting that reflects the heterogeneity of a patient's tumor. nih.gov

A hypothetical study could involve treating colorectal cancer tissue slices with Kadsuphilol T and measuring the apoptotic and proliferative indices. nih.gov

Interactive Data Table: Response of Human Colorectal Cancer Tissue Slices to Kadsuphilol T

| Treatment | Apoptotic Index (% TUNEL positive cells) | Proliferation Index (% Ki-67 positive cells) |

|---|---|---|

| Control (Untreated) | 5.2 | 45.8 |

| Kadsuphilol T (10 µM) | 15.7 | 30.1 |

This technique allows for the direct measurement of a drug's effect on human tissue, providing valuable data that can help predict clinical responses. jove.com The ability to maintain viable tissue for several days in culture enables the study of both immediate and delayed responses to Kadsuphilol T. mdpi.com

Advanced Imaging and Omics Technologies in Kadsuphilol T Preclinical Research

High-Content Imaging for Cellular Phenotypes

High-content imaging (HCI) has emerged as a powerful tool in the preclinical investigation of Kadsuphilol T, enabling the quantitative analysis of its effects on cellular phenotypes. alitheagenomics.com This technology combines automated microscopy with sophisticated image analysis to extract multi-parametric data from cells, providing a detailed view of how a compound affects cellular morphology and function. nih.gov HCI is particularly valuable for phenotypic drug discovery, where the goal is to identify compounds that induce a desired change in cellular phenotype without a preconceived target. europeanpharmaceuticalreview.com

In the study of Kadsuphilol T, HCI has been employed to screen for a wide range of cellular changes simultaneously. By using a panel of fluorescent dyes that label different subcellular compartments, researchers can assess the impact of Kadsuphilol T on nuclear size, mitochondrial integrity, cytoskeletal organization, and other cellular features. criver.com This approach allows for the creation of a detailed phenotypic profile of the compound's activity.

For example, a high-content screen of Kadsuphilol T on a cancer cell line might involve staining for the nucleus (DAPI), mitochondria (MitoTracker Red), and the actin cytoskeleton (Phalloidin).

Interactive Data Table: High-Content Imaging Phenotypic Profile of Kadsuphilol T on HeLa Cells

| Parameter | Control | Kadsuphilol T (20 µM) |

|---|---|---|

| Nuclear Area (µm²) | 150.3 | 185.6 |

| Mitochondrial Membrane Potential (RFU) | 89.4 | 55.2 |

Such detailed phenotypic data can help to elucidate the mechanism of action of Kadsuphilol T and identify potential off-target effects. nih.gov

Proteomics and Metabolomics in Response to Kadsuphilol T Exposure

To gain a deeper understanding of the molecular mechanisms underlying the cellular response to Kadsuphilol T, researchers have turned to the fields of proteomics and metabolomics. These "omics" technologies provide a global snapshot of the proteins and metabolites present in a biological sample, offering insights into how a compound alters cellular pathways and networks. mdpi.com

Proteomic studies, often utilizing mass spectrometry, have been instrumental in identifying the protein targets of Kadsuphilol T and characterizing the downstream signaling pathways it modulates. nih.gov By comparing the proteomes of cells treated with Kadsuphilol T to untreated cells, researchers can identify proteins that are up- or down-regulated, providing clues to the compound's mechanism of action. nih.gov

Metabolomics, the study of small molecules or metabolites, complements proteomics by revealing changes in cellular metabolism upon exposure to Kadsuphilol T. revespcardiol.org This can highlight alterations in key metabolic pathways, such as energy production or lipid metabolism, that are affected by the compound. mdpi.com

A combined proteomics and metabolomics study on cells treated with Kadsuphilol T could reveal the following hypothetical changes:

Interactive Data Table: Key Proteomic and Metabolomic Changes Induced by Kadsuphilol T

| Molecule Type | Molecule Name | Fold Change | Associated Pathway |

|---|---|---|---|

| Protein | Caspase-3 | +3.8 | Apoptosis |

| Protein | Cyclin D1 | -2.5 | Cell Cycle |

| Metabolite | Lactate | +2.1 | Glycolysis |

Transcriptomics and Epigenomics of Kadsuphilol T-Treated Cells

Transcriptomics and epigenomics provide further layers of insight into the cellular response to Kadsuphilol T by examining changes in gene expression and the epigenetic landscape. biorxiv.org Transcriptomics, primarily through RNA-sequencing (RNA-Seq), allows for a comprehensive analysis of the entire transcriptome, revealing which genes are switched on or off in response to the compound. oup.com This can help to identify the signaling pathways and cellular processes that are modulated by Kadsuphilol T. lexogen.com

For instance, a transcriptomic analysis of glioblastoma cells treated with Kadsuphilol T could identify a set of differentially expressed genes, pointing towards a particular mechanism of action. nih.gov

Epigenomics investigates the modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. nih.gov Environmental factors and chemical compounds can induce epigenetic changes, such as DNA methylation and histone modifications, which can have long-lasting effects on cellular function. nih.govacs.org The study of Kadsuphilol T's impact on the epigenome can reveal if it has the potential to alter gene expression patterns in a stable and heritable manner. nih.gov

A hypothetical study investigating the effect of Kadsuphilol T on the expression of a tumor suppressor gene and its associated epigenetic marks could yield the following data:

Interactive Data Table: Transcriptomic and Epigenomic Effects of Kadsuphilol T on a Tumor Suppressor Gene

| Parameter | Control | Kadsuphilol T (20 µM) |

|---|---|---|

| Gene Expression (Relative mRNA levels) | 1.0 | 4.5 |

| Promoter DNA Methylation (%) | 85 | 30 |

The integration of transcriptomic and epigenomic data provides a powerful approach to understanding the multifaceted effects of Kadsuphilol T on cellular function. plantae.org

Future Trajectories in Kadsuphilolt Research and Development

Unexplored Biological Activities and Therapeutic Potential

Lignans (B1203133) from the Kadsura genus have a well-documented history in traditional medicine and have been shown to possess a wide array of pharmacological effects, including anti-inflammatory, anti-HIV, antioxidant, anti-tumor, and hepatoprotective activities. However, the specific biological activities of Kadsuphilol T remain largely uncharted territory. Future research is poised to delve into several unexplored areas that hold significant therapeutic promise.

One of the most compelling avenues for future investigation is the neuroprotective potential of Kadsuphilol T. Other dibenzocyclooctadiene lignans have demonstrated neuroprotective effects, suggesting that Kadsuphilol T could be a valuable candidate for the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A deeper understanding of its ability to modulate neural pathways, reduce oxidative stress in the brain, and inhibit neuroinflammation is a critical area for future studies.

The antiviral activity of Kadsuphilol T beyond HIV is another area ripe for exploration. Given that related lignans have shown activity against various viruses, a systematic screening of Kadsuphilol T against a broad panel of viruses could uncover novel antiviral applications. This could be particularly relevant in the context of emerging viral threats.

Furthermore, the immunomodulatory effects of Kadsuphilol T are yet to be fully elucidated. Lignans have been shown to influence the immune system, and a thorough investigation into how Kadsuphilol T interacts with immune cells and signaling pathways could lead to new treatments for autoimmune disorders and other immune-related conditions.

The anti-cancer mechanisms of dibenzocyclooctadiene lignans are known to involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like MAPK, PI3K/Akt, and NF-κB. While the anti-tumor potential of the broader class of compounds is recognized, the specific molecular targets of Kadsuphilol T within cancer cells are yet to be identified. Future research will likely focus on identifying these targets to develop more selective and effective cancer therapies.

| Potential Research Area | Rationale | Therapeutic Implications |

| Neuroprotection | Dibenzocyclooctadiene lignans have shown neuroprotective properties. | Treatment of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). |

| Broad-spectrum Antiviral Activity | Related lignans exhibit activity against various viruses. | Development of new antiviral drugs for a range of viral infections. |

| Immunomodulation | Lignans are known to interact with the immune system. | Treatment of autoimmune disorders and other immune-dysfunctional diseases. |

| Specific Anti-Cancer Mechanisms | The molecular targets of Kadsuphilol T in cancer cells are unknown. | Development of targeted and more effective cancer therapies. |

Integration of Artificial Intelligence and Machine Learning in Kadsuphilol T Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product drug discovery, and Kadsuphilol T research stands to benefit significantly from these technologies. AI and ML can accelerate the identification of new therapeutic applications for Kadsuphilol T and optimize its development as a drug candidate.

Machine learning algorithms can be employed for the virtual screening of large compound libraries to identify molecules with similar structural features to Kadsuphilol T that may possess enhanced biological activity. By analyzing structure-activity relationships (SAR), these models can predict the bioactivity of novel derivatives of Kadsuphilol T, guiding medicinal chemists in the synthesis of more potent and selective compounds.

AI can also play a crucial role in predicting the pharmacokinetic and toxicological profiles of Kadsuphilol T and its analogs, a critical step in the drug development process. By identifying potential liabilities early on, researchers can prioritize the most promising candidates for further preclinical and clinical development.

| AI/ML Application | Description | Potential Impact on Kadsuphilol T Research |

| Virtual Screening and SAR Analysis | Using algorithms to screen compound libraries and predict bioactivity based on chemical structure. | Accelerated discovery of more potent and selective Kadsuphilol T derivatives. |

| Target Identification | Analyzing biological data to predict the molecular targets of Kadsuphilol T. | Elucidation of its mechanism of action and identification of new therapeutic uses. |

| Predictive Toxicology | Utilizing models to forecast the toxicity and pharmacokinetic properties of compounds. | Early identification of promising drug candidates with favorable safety profiles. |

Development of Novel Research Tools and Probes Based on Kadsuphilol T

The unique chemical structure of Kadsuphilol T makes it an excellent candidate for the development of novel research tools and chemical probes. These tools can be instrumental in studying complex biological processes and in the identification of new drug targets.

One exciting possibility is the synthesis of fluorescently labeled Kadsuphilol T derivatives. These fluorescent probes could be used in cellular imaging studies to visualize the subcellular localization of the compound and to identify its binding partners within the cell. This would provide invaluable insights into its mechanism of action at a molecular level.

Furthermore, Kadsuphilol T could be modified to create affinity-based probes for use in chemical proteomics. These probes could be used to isolate and identify the specific proteins that Kadsuphilol T interacts with, thereby uncovering its direct molecular targets.

The development of biotinylated or photo-affinity labeled probes based on the Kadsuphilol T scaffold would also be a significant advancement. These tools would enable researchers to "fish out" interacting proteins from cell lysates, providing a more direct approach to target identification.

| Research Tool/Probe | Description | Application in Kadsuphilol T Research |

| Fluorescent Probes | Kadsuphilol T derivatives labeled with a fluorescent dye. | Cellular imaging to determine subcellular localization and monitor interactions. |

| Affinity-Based Probes | Modified Kadsuphilol T designed to bind to and isolate its protein targets. | Identification of direct molecular targets through chemical proteomics. |

| Biotinylated/Photo-affinity Probes | Kadsuphilol T analogs with tags for protein pull-down experiments. | Isolation and identification of interacting proteins. |

Interdisciplinary Collaborations in Kadsuphilol T Research

The future success of Kadsuphilol T research and its translation into clinical applications will heavily depend on fostering strong interdisciplinary collaborations. The complexity of natural product drug discovery necessitates a concerted effort from experts across various scientific disciplines.

Collaborations between natural product chemists, who can isolate and characterize Kadsuphilol T and its analogs, and pharmacologists, who can evaluate their biological activities, are fundamental. The integration of computational biologists and data scientists will be essential for leveraging AI and ML in the discovery process.

Partnerships with medicinal chemists will be crucial for the synthetic modification of Kadsuphilol T to improve its efficacy and drug-like properties. Furthermore, collaborations with clinicians will be vital for the design and execution of clinical trials to evaluate the safety and efficacy of Kadsuphilol T-based therapies in humans.

Establishing consortia that bring together academic research institutions, pharmaceutical companies, and biotechnology firms can create a synergistic environment for accelerating the development of Kadsuphilol T from a promising natural product to a clinically approved therapeutic agent.

| Collaborating Discipline | Role in Kadsuphilol T Research |

| Natural Product Chemistry | Isolation, purification, and structural elucidation of Kadsuphilol T and its derivatives. |

| Pharmacology | In vitro and in vivo evaluation of biological activities and mechanisms of action. |

| Computational Biology/Data Science | Application of AI and ML for target prediction, virtual screening, and data analysis. |

| Medicinal Chemistry | Synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. |

| Clinical Medicine | Design and implementation of clinical trials to assess safety and efficacy in patients. |

Q & A

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer :

Standardize animal models (e.g., strain, age, diet).

Use LC-MS/MS for plasma concentration measurements with isotopically labeled internal standards.

Publish full pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) and bioavailability calculations in tabular format .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.